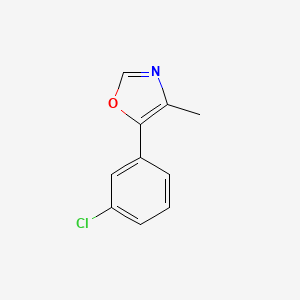![molecular formula C10H16 B13939555 Tricyclo[4.2.2.0~1,6~]decane CAS No. 31341-19-2](/img/structure/B13939555.png)
Tricyclo[4.2.2.0~1,6~]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[4.2.2.01,6]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique tricyclic structure, which consists of three interconnected rings. This compound has two main stereoisomers: the endo and exo forms. The exo form is particularly notable for its use as a component in jet fuel due to its high energy density and low freezing point .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[4.2.2.01,6]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, which forms the tricyclic structure through a cycloaddition process. This reaction often requires specific catalysts and controlled conditions to achieve the desired product. Another approach involves the Conia-ene reaction, which helps in shaping the five-membered ring within the tricyclic framework .
Industrial Production Methods
Industrial production of Tricyclo[4.2.2.01,6]decane is less common due to the complexity of its synthesis. when produced, it involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous monitoring of the reaction parameters are crucial for successful industrial synthesis .
化学反应分析
Types of Reactions
Tricyclo[4.2.2.01,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique tricyclic structure, which can affect the reactivity of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize Tricyclo[4.2.2.01,6]decane, leading to the formation of ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, often resulting in the formation of alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in halogenated derivatives with different functional properties .
科学研究应用
Tricyclo[4.2.2.01,6]decane has several scientific research applications across various fields:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and experimental studies.
Biology: Research on Tricyclo[4.2.2.01,6]decane includes its potential use in drug design and development. Its rigid tricyclic structure can serve as a scaffold for designing new pharmaceuticals.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of Tricyclo[4.2.2.01,6]decane involves its interaction with various molecular targets and pathways. Its rigid tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
相似化合物的比较
Similar Compounds
Twistane: Another tricyclic hydrocarbon with a similar structure but different ring connectivity.
Decalin: A bicyclic compound with two fused six-membered rings, often used as a reference compound in studies of tricyclic hydrocarbons.
Isotwistane: Known for its presence in natural products and its complex synthesis involving multiple steps.
Uniqueness
Tricyclo[4.2.2.01,6]decane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. Its high energy density and low freezing point make it particularly valuable in applications such as jet fuel. Additionally, its rigid structure provides a stable scaffold for various chemical modifications, making it a versatile compound for research and industrial applications .
属性
CAS 编号 |
31341-19-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
tricyclo[4.2.2.01,6]decane |
InChI |
InChI=1S/C10H16/c1-2-4-10-7-5-9(10,3-1)6-8-10/h1-8H2 |
InChI 键 |
QYOBYOHIJWKTAY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC23CCC2(C1)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


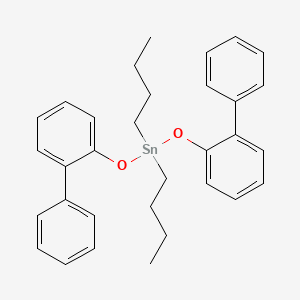
![Piperazine, 1-cyano-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B13939482.png)
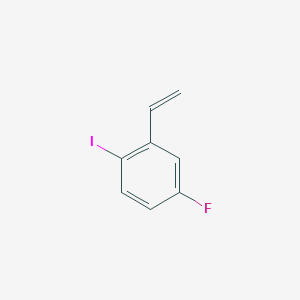
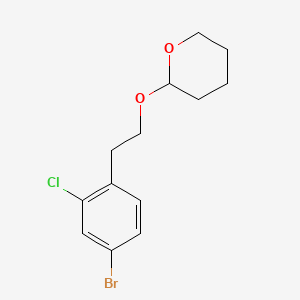

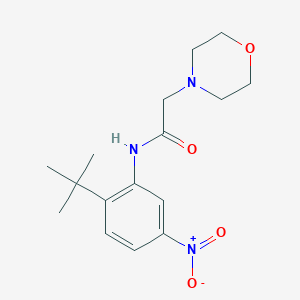
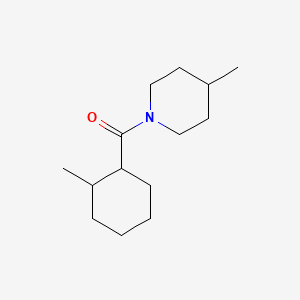
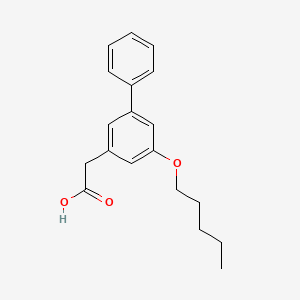
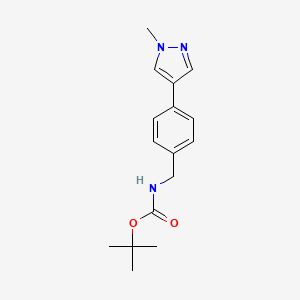
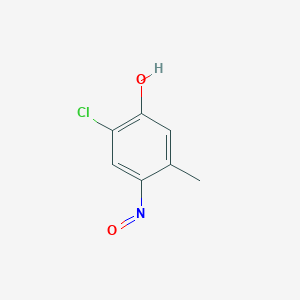
![2-[2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B13939529.png)
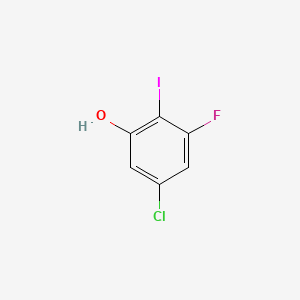
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)
